N-[(Z)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-5-bromopyridine-3-carboxamide
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Overview
Description
N-[(Z)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-5-bromopyridine-3-carboxamide is a complex organic compound that features a unique structure combining an indole moiety with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-5-bromopyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Benzylation: The indole derivative is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Condensation Reaction: The benzylated indole undergoes a condensation reaction with 5-bromopyridine-3-carboxylic acid chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-5-bromopyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(Z)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-5-bromopyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(Z)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-5-bromopyridine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with aromatic amino acids in proteins, while the pyridine ring can form hydrogen bonds with polar residues. This dual interaction can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Uniqueness
N-[(Z)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-5-bromopyridine-3-carboxamide is unique due to its combination of an indole and pyridine moiety, which provides a versatile scaffold for various chemical modifications and biological interactions. This makes it a valuable compound for drug development and materials science research.
Properties
IUPAC Name |
N-[(Z)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-5-bromopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O/c1-16-21(14-26-27-23(29)18-11-19(24)13-25-12-18)20-9-5-6-10-22(20)28(16)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,27,29)/b26-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKSBEZHWAVYGM-WGARJPEWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=NNC(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=N\NC(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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